O-valeroylcarnitine

Descripción general

Descripción

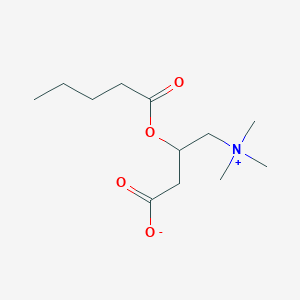

O-valeroylcarnitine is a derivative of L-carnitine, where the acyl group is specified as valeroyl. It is a metabolite involved in fatty acid metabolism and plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. The molecular formula of this compound is C12H23NO4, and it has a molecular weight of 245.32 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: O-valeroylcarnitine can be synthesized through the esterification of L-carnitine with valeric acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the esterification process. Enzymes such as lipases can be employed to catalyze the esterification of L-carnitine with valeric acid under mild conditions, reducing the need for harsh chemicals and high temperatures .

Análisis De Reacciones Químicas

Types of Reactions: O-valeroylcarnitine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Valeric acid derivatives.

Reduction: Valerolactone or valeric alcohol derivatives.

Substitution: Various esters or amides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Clinical Diagnostics

O-Valeroylcarnitine is increasingly recognized as a biomarker in metabolic disorders. Its levels can indicate disturbances in fatty acid metabolism and mitochondrial function:

- Metabolic Disorders : Elevated levels of this compound have been associated with several metabolic disorders, including fatty acid oxidation defects and diabetes mellitus. The analysis of acylcarnitines, including this compound, is crucial for diagnosing these conditions through plasma profiling techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

- Cardiovascular Health : Research indicates that specific acylcarnitines, including this compound, correlate with cardiovascular disease risk factors. Elevated concentrations may serve as predictive biomarkers for conditions such as coronary artery disease and acute coronary syndrome .

Metabolic Research

This compound is utilized in various research contexts to understand metabolic pathways and their implications for health:

- Energy Metabolism Studies : this compound's role in transporting fatty acids into mitochondria makes it vital for studies focused on energy metabolism. Its concentration can reflect changes in fatty acid utilization during different physiological states, such as exercise or fasting .

- Aging Research : Studies have shown that plasma levels of acylcarnitines, including this compound, increase with healthy aging. This suggests a potential link between carnitine metabolism and age-related metabolic adaptations .

Therapeutic Potential

The therapeutic applications of this compound are emerging, particularly in the context of metabolic therapy:

- Metabolic Syndrome Management : Given its role in fatty acid metabolism, this compound may be investigated as a therapeutic agent for managing metabolic syndrome and related conditions. Its supplementation could potentially enhance energy expenditure and improve metabolic profiles .

- Neurological Applications : There is ongoing research into the neuroprotective effects of carnitine derivatives, including this compound. These compounds may offer benefits in conditions characterized by mitochondrial dysfunction, such as neurodegenerative diseases .

Table 1: Summary of Key Findings Related to this compound

Mecanismo De Acción

O-valeroylcarnitine exerts its effects by facilitating the transport of fatty acids into the mitochondria for β-oxidation. The valeroyl group is transferred to L-carnitine, forming this compound, which is then transported across the mitochondrial membrane. Inside the mitochondria, the valeroyl group is transferred back to coenzyme A, allowing the fatty acid to undergo β-oxidation and produce energy. This process is crucial for maintaining energy homeostasis, especially during periods of increased energy demand .

Comparación Con Compuestos Similares

Acetylcarnitine: An acetylated form of L-carnitine involved in the transport of acetyl groups into mitochondria.

Propionylcarnitine: A propionylated form of L-carnitine involved in the transport of propionyl groups into mitochondria.

Butyrylcarnitine: A butyrylated form of L-carnitine involved in the transport of butyryl groups into mitochondria.

Comparison: O-valeroylcarnitine is unique due to its valeroyl group, which allows it to specifically transport valeric acid derivatives into the mitochondria. This specificity can be advantageous in metabolic studies and therapeutic applications where targeted delivery of valeric acid is required. In contrast, acetylcarnitine, propionylcarnitine, and butyrylcarnitine transport different acyl groups, each with distinct metabolic roles and applications .

Actividad Biológica

O-Valeroylcarnitine, a derivative of carnitine, is gaining attention in the field of metabolic research due to its potential biological activities and implications in various health conditions. This article explores the biological activity of this compound, focusing on its role in metabolism, its association with diseases, and relevant research findings.

Overview of this compound

This compound is an acylcarnitine formed by the esterification of carnitine with valeric acid. It plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation, a key metabolic pathway for energy production. The regulation of acylcarnitines, including this compound, is essential for maintaining cellular energy homeostasis.

Biological Activity

1. Metabolic Role:

this compound is involved in the transport and metabolism of medium-chain fatty acids. Its formation and degradation are regulated by enzymes such as carnitine palmitoyltransferase (CPT) and carnitine acetyltransferase (CrAT). The balance of these metabolites is critical for mitochondrial function and energy production.

2. Association with Disease:

Research has indicated that altered levels of acylcarnitines, including this compound, are associated with various metabolic disorders:

- Obesity and Insulin Resistance: Elevated levels of certain acylcarnitines have been linked to obesity and insulin resistance. A study found that patients with obesity exhibited higher concentrations of long-chain acylcarnitines in plasma, which may predict cardiovascular disease (CVD) mortality .

- Diabetes Mellitus: this compound has been observed to be elevated in individuals with type 2 diabetes mellitus, suggesting its potential role as a biomarker for this condition .

Case Studies

Case Study 1: Cardiovascular Risk Prediction

A longitudinal study tracked participants over 14 years, revealing that higher levels of specific acylcarnitines, including this compound, were predictive of increased CVD mortality. The study utilized multivariable Cox regression models to assess the relationship between acylcarnitine levels and mortality outcomes .

Case Study 2: Metabolic Disorders

In patients with metabolic syndrome, elevated levels of this compound were correlated with increased insulin resistance. This finding was supported by a cross-sectional analysis that measured plasma acylcarnitines in relation to metabolic parameters .

Table 1: Acylcarnitines and Their Biological Significance

| Acylcarnitine | Role in Metabolism | Associated Conditions |

|---|---|---|

| This compound | Fatty acid transport | Obesity, Type 2 Diabetes |

| Acetylcarnitine | Energy production | Cardiovascular Disease |

| Palmitoylcarnitine | Energy metabolism | Insulin Resistance |

Table 2: Summary of Clinical Findings Related to this compound

Propiedades

Fórmula molecular |

C12H23NO4 |

|---|---|

Peso molecular |

245.32 g/mol |

Nombre IUPAC |

3-pentanoyloxy-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C12H23NO4/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4/h10H,5-9H2,1-4H3 |

Clave InChI |

VSNFQQXVMPSASB-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

SMILES canónico |

CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.